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Compound of Interest

Compound Name: Methyl N-methylanthranilate

Cat. No.: B146674 Get Quote

Introduction

Methyl N-methylanthranilate is a significant fragrance and flavor compound, also utilized as

an intermediate in the synthesis of various organic molecules. This document outlines the

detailed protocol for the synthesis of methyl N-methylanthranilate from methyl anthranilate

via reductive alkylation. This method is advantageous due to its high yield and purity of the final

product. The primary synthetic route discussed is the reductive methylation of methyl

anthranilate using formaldehyde in the presence of a hydrogenation catalyst.

Reaction Principle

The synthesis of methyl N-methylanthranilate from methyl anthranilate is achieved through a

reductive alkylation process.[1] In this reaction, methyl anthranilate reacts with formaldehyde to

form an intermediate Schiff base (or a related species), which is then immediately reduced in a

hydrogen atmosphere in the presence of a hydrogenation catalyst to yield the desired N-

methylated product.[2][3] An alternative classical approach involves the N-methylation of

methyl anthranilate using methylating agents like dimethyl sulfate or methyl iodide.[4][5]

However, reductive methylation with formaldehyde is often preferred to minimize the risk of

dimethylation.[4][5]
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Methyl anthranilate

Formaldehyde (37% aqueous solution or 55% methanolic solution)

Hydrogenation catalyst (e.g., Raney nickel, 5% Palladium on charcoal)[3]

Solvent (e.g., water-miscible solvent like isopropanol, methanol, or ethyl acetate)[1][3]

Acid catalyst (optional, e.g., weak organic acid or solid acid catalyst like acidic clay)[1]

Hydrogen gas

Filter aid (e.g., Celite)

Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

Saturated sodium chloride (NaCl) solution (for workup)

Drying agent (e.g., anhydrous sodium sulfate)

Toluene (for extraction)

Equipment

Pressure reactor (autoclave) capable of withstanding superatmospheric pressures

Magnetic or mechanical stirrer

Heating mantle or oil bath

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator

Vacuum distillation apparatus (e.g., Vigreux column)

Procedure: Reductive Alkylation with Hydrogenation Catalyst
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Reaction Setup: In a suitable pressure reactor, dissolve methyl anthranilate in a water-

miscible solvent such as isopropanol or methanol.[3] The methyl anthranilate and

formaldehyde are typically used in an equimolar ratio, although a slight excess (up to 10

mole percent) of either reactant is permissible.[3]

Addition of Reagents: Add the formaldehyde solution (aqueous or methanolic) to the solution

of methyl anthranilate.[3] Subsequently, add the hydrogenation catalyst (e.g., Raney nickel or

5% palladium on charcoal).[3]

Hydrogenation: Purge the reactor with hydrogen gas to remove air. Pressurize the system

with hydrogen to a pressure in the range of 1034-6895 kPa.[3]

Reaction Conditions: Heat the reaction mixture to a temperature between 35°C and 75°C

with continuous stirring.[3] The preferred temperature range is 35-55°C.[3] Monitor the

reaction until hydrogen uptake ceases, which typically takes several hours.[1]

Workup and Purification:

After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

Filter the reaction mixture through a filter aid to remove the catalyst.[1]

If an acid catalyst is used, the filtrate can be washed to neutrality with a saturated sodium

bicarbonate solution.[1] The organic layer is then washed with a saturated sodium chloride

solution and dried over an anhydrous drying agent.[1]

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

The crude product is then purified by fractional vacuum distillation.[3] Collect the fraction

boiling at 138-143°C at 21 mm Hg.[3]

Alternative Procedure with Acid Catalyst

An improved yield can be achieved by incorporating an acid catalyst into the reaction mixture.

Reaction Setup: To a reaction vessel, add the solvent, methyl anthranilate, formaldehyde, a

solid acid catalyst, and the hydrogenation catalyst under agitation.[1]
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Hydrogenation: Maintain the mixture at a low temperature (around 0°C) while pressurizing

the vessel with hydrogen.[1]

Reaction Conditions: Raise the temperature to the desired reaction temperature and

continue the reaction until hydrogen uptake ceases.[1]

Purification: Follow the same workup and purification steps as described above.

Data Presentation
Parameter Value Reference

Reactants

Methyl Anthranilate 1 molar equivalent [3]

Formaldehyde 1 molar equivalent [3]

Catalyst

Hydrogenation Catalyst Raney nickel or 5% Pd/C [3]

Acid Catalyst (optional) Solid acid catalyst [1]

Reaction Conditions

Solvent
Isopropanol, Methanol, or

Ethyl Acetate
[1][3]

Temperature 35-75 °C [3]

Pressure 1034-6895 kPa [3]

Product

Yield 69% - 96.5% [1][3]

Purity (GLC) 98.5% - 99.7% [1]

Boiling Point
138-143°C @ 21 mmHg; 130-

133°C @ 12 mmHg
[1][3]
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Caption: Experimental workflow for the synthesis of Methyl N-methylanthranilate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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